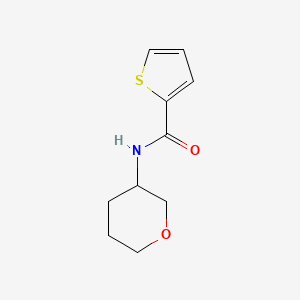

N-(oxan-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIMAMFVYHBEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with oxan-3-amine in the presence of coupling reagents. One common method involves the use of titanium tetrachloride (TiCl4) as a coupling reagent and pyridine as a solvent and base . The reaction proceeds under mild conditions, yielding the desired product in good yield.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) and chlorinating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield primary or secondary amines .

Scientific Research Applications

N-(oxan-3-yl)thiophene-2-carboxamide and its derivatives exhibit a range of biological activities, making them candidates for drug development. The following are notable areas of research:

Antibacterial Properties

Recent studies have indicated that thiophene-2-carboxamide derivatives demonstrate significant antibacterial activity against various strains of bacteria, including resistant strains. For instance, compounds similar to this compound have shown effectiveness against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, with molecular docking studies revealing favorable interactions with the target proteins involved in bacterial resistance mechanisms .

Anticancer Activity

Thiophene derivatives are being investigated for their anticancer properties. Some studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, certain thiophene compounds have been linked to the inhibition of kinases associated with cancer progression .

Antioxidant Effects

The antioxidant potential of thiophene-2-carboxamide derivatives has been evaluated using various assays. Compounds within this class have demonstrated significant inhibition of free radicals, suggesting their potential as therapeutic agents for oxidative stress-related conditions .

Cyclization Reactions

Cyclization methods are frequently employed to form the thiophene ring, which is crucial for the biological activity of the compound. These reactions often utilize precursors such as ethyl 2-arylazo derivatives .

Functional Group Modifications

Post-synthetic modifications allow for the introduction of various functional groups that can enhance the biological activity or solubility of the compound. This includes the addition of hydroxyl, methyl, or amino groups at specific positions on the thiophene ring .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study on Antibacterial Activity

A study conducted on synthesized thiophene derivatives highlighted their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimal inhibitory concentrations comparable to standard antibiotics .

Anticancer Research

In vitro studies have shown that specific thiophene derivatives can induce apoptosis in cancer cell lines while sparing normal cells, indicating a selective action that could minimize side effects in therapeutic applications .

Data Tables

Mechanism of Action

The mechanism of action of N-(oxan-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Structural and Conformational Differences

Substituent Effects on Molecular Geometry

- N-(2-Nitrophenyl)thiophene-2-carboxamide : The nitro group on the phenyl ring creates dihedral angles of 13.53° and 8.50° between the thiophene and benzene rings, comparable to its furan analogue (9.71°) . The C–S bond lengths in thiophene derivatives differ from C–O in furan systems, influencing ring planarity and electronic properties.

- N-(oxan-3-yl)thiophene-2-carboxamide : The oxan-3-yl group (tetrahydropyran) is bulkier than nitro or phenyl substituents, likely increasing steric hindrance and altering dihedral angles. The oxygen in the tetrahydropyran ring may participate in hydrogen bonding, unlike the nitro group, which relies on weak C–H⋯O/S interactions for crystal packing .

Crystal Packing and Intermolecular Interactions

- Nitro-substituted analogues : Exhibit weak C–H⋯O and C–H⋯S interactions, forming S(6) ring motifs without classical hydrogen bonds .

Comparison with Heterocyclic Analogues

- Furan vs. thiophene : Thiophene’s sulfur atom increases aromaticity and electron density compared to furan’s oxygen, affecting reactivity and interaction with biological targets .

- Oxirane (epoxide) derivatives: Compounds like 3-(3-cyanophenyl)-N-phenyloxirane-2-carboxamide () feature strained epoxide rings, contrasting with the stable tetrahydropyran in this compound. The cyano group in oxirane derivatives introduces electron-withdrawing effects, unlike the electron-donating oxan-3-yl group .

Biological Activity

N-(oxan-3-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its aromatic properties and ability to participate in various chemical reactions. The oxan group contributes to the compound's unique reactivity and biological profile.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. The mechanism behind this activity may involve the inhibition of bacterial enzymes or disruption of cell membranes, leading to cell death. Comparative studies have shown that similar thiophene derivatives also possess antibacterial effects, suggesting a common mode of action among this class of compounds.

2. Anticancer Activity

This compound has been investigated for its anticancer potential, particularly in targeting specific pathways involved in tumor growth and angiogenesis. A study highlighted its ability to inhibit VEGFR-2, a key receptor in angiogenesis, thereby reducing tumor proliferation in various cancer cell lines such as HeLa and HepG2 .

Table 1: Anticancer Efficacy Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.58 |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | E. coli (ESBL+) | 15.00 |

| 3-amino thiophene-2-carboxamide | HepG2 | 10.00 |

This table summarizes the IC50 values indicating the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 1: Cytotoxicity Assessment

In vitro studies have demonstrated that this compound significantly reduces viability in cancer cell lines. The cytotoxic effects were evaluated using flow cytometry and MTS assays, revealing a dose-dependent relationship between compound concentration and cell viability reduction .

Case Study 2: Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to the active site of VEGFR-2, suggesting a strong potential for therapeutic application in anti-cancer drug development . The binding affinity was comparable to established inhibitors like sorafenib.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.